

Application Notes and Protocols: Isobutyl Lactate in Cosmetics and Personal Care

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **isobutyl lactate** in cosmetic and personal care products. This document details its functions, presents available data, and offers experimental protocols for its evaluation.

1. Introduction

Isobutyl lactate is the isobutyl ester of lactic acid, a bio-based and biodegradable solvent.[1] Its use in the cosmetics industry is driven by its favorable safety profile and versatile functions. [1] It serves as a solvent, emollient, and fragrance ingredient in a variety of formulations. With a growing consumer demand for green and sustainable ingredients, **isobutyl lactate** presents a viable alternative to traditional petroleum-derived solvents.

2. Physicochemical Properties

A summary of the key physicochemical properties of **isobutyl lactate** is presented in Table 1.

Table 1: Physicochemical Properties of Isobutyl Lactate



Property	Value	Reference
CAS Number	61597-96-4	[1]
Molecular Formula	С7Н14О3	[1]
Molecular Weight	146.18 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	0.971 g/mL at 25 °C	[1]
Boiling Point	73 °C at 13 mmHg	[1]
Refractive Index	n20/D = 1.419	[1]

3. Applications in Cosmetic and Personal Care Products

Isobutyl lactate's primary applications in cosmetics include its role as a solvent and an emollient.

3.1. Solvent Properties

Isobutyl lactate's solvency is a key attribute for its use in cosmetics. While specific Hansen Solubility Parameters (HSP) for **isobutyl lactate** are not readily available in the searched literature, the values for the structurally similar n-butyl lactate can provide a useful approximation for formulation development. The HSP for n-butyl lactate are presented in Table 2. These parameters are crucial for predicting the compatibility of **isobutyl lactate** with other cosmetic ingredients, such as polymers, oils, and active ingredients.

Table 2: Hansen Solubility Parameters (HSP) for n-Butyl Lactate

Parameter	δd (Dispersion)	δp (Polar)	δh (Hydrogen Bonding)	Reference
Value (MPa½)	15.8	6.5	10.2	[2]

Note: Data for n-butyl lactate is used as a proxy for **isobutyl lactate**.



Experimental Protocol: Evaluation of Solvency Power

A standardized protocol to evaluate the solvency power of **isobutyl lactate** for a specific cosmetic ingredient (e.g., a polymer or a UV filter) is outlined below.

Objective: To determine the solubility of a cosmetic ingredient in **isobutyl lactate** at various concentrations.

Materials:

- Isobutyl lactate
- Cosmetic ingredient of interest (solute)
- Analytical balance
- Vortex mixer
- Centrifuge
- Spectrophotometer or other suitable analytical instrument for quantification of the solute

- Prepare a series of saturated solutions by adding an excess amount of the solute to a known volume of isobutyl lactate in separate vials.
- Agitate the vials using a vortex mixer for a predetermined time (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
- Centrifuge the vials to separate the undissolved solute.
- Carefully collect an aliquot of the supernatant.
- Quantify the concentration of the dissolved solute in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- Express the solubility as g/100g of solvent.



3.2. Emollient Properties

Isobutyl lactate is reported to possess emollient properties, contributing to improved skin feel and moisture retention in skincare products.[1] While specific quantitative data on its emollient performance is not available in the searched literature, its effects can be evaluated through sensory panel assessments and instrumental measurements of skin hydration and transepidermal water loss (TEWL).

Experimental Protocol: Sensory Panel Evaluation of Emollience

Objective: To assess the sensory characteristics of a cosmetic formulation containing **isobutyl lactate** compared to a control formulation.

Panelists: A panel of trained sensory assessors (n=10-15).

- Prepare two formulations: a test formulation containing **isobutyl lactate** at a typical use level (e.g., 2-5%) and a control formulation without **isobutyl lactate**.
- Apply a standardized amount of each formulation to the forearms of the panelists in a randomized and blinded manner.
- Instruct panelists to evaluate predefined sensory attributes at specified time points (e.g., immediately after application, 5 minutes, and 30 minutes).
- Sensory attributes to be evaluated may include:
 - Spreadability: Ease of application.
 - Absorbency: Speed of penetration into the skin.
 - Greasiness: Oily residue on the skin.
 - Tackiness: Stickiness of the skin after application.
 - Smoothness: Sensation of skin smoothness.



- · Softness: Perception of skin softness.
- Panelists will rate each attribute on a labeled magnitude scale (e.g., 0-10).
- Analyze the data statistically to determine significant differences between the test and control formulations.

Experimental Protocol: Instrumental Assessment of Skin Hydration and Barrier Function

Objective: To measure the effect of a formulation containing **isobutyl lactate** on skin hydration and transepidermal water loss (TEWL).

Subjects: A group of healthy volunteers with normal to dry skin (n=20).

Instrumentation:

- Corneometer® for skin hydration measurement.
- Tewameter® for TEWL measurement.

- Acclimatize subjects to the controlled environmental conditions of the testing room (e.g., 22°C, 50% RH) for at least 30 minutes.
- Define test areas on the volar forearms of the subjects.
- Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) on all test areas.
- Apply a standardized amount of the test formulation (containing isobutyl lactate) and a
 control formulation to the designated test areas. One area should remain untreated as a
 negative control.
- Measure skin hydration and TEWL at predetermined time points (e.g., 1, 2, 4, and 6 hours) after product application.
- Calculate the change in skin hydration and TEWL from baseline for each formulation and compare the results statistically.



4. Safety and Toxicology

A safety assessment of lactate esters, including **isobutyl lactate**, indicates that they are not skin sensitizers.[3] An inhalation study on several lactate esters, including **isobutyl lactate**, established a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/m³.[3] In cosmetic products, butyl lactate is used at very low concentrations, typically up to 0.03%.[4]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

Objective: To determine the potential of a cosmetic formulation containing **isobutyl lactate** to cause skin irritation and sensitization.

Subjects: A panel of 50-100 healthy volunteers.

- Induction Phase:
 - Apply the test material under an occlusive or semi-occlusive patch to the same site on the skin (e.g., the back) of each subject.
 - Repeat the application nine times over a three-week period.
 - Evaluate the skin for any signs of irritation before each new application.
- · Rest Phase:
 - A two-week period with no applications.
- Challenge Phase:
 - Apply the test material under a patch to a new, previously untreated skin site.
 - Evaluate the challenge site for any signs of an allergic reaction (e.g., erythema, edema) at
 48 and 72 hours after application.
- Interpretation: The absence of any reaction at the challenge site indicates that the test material is not a skin sensitizer under the test conditions.



5. Formulation Stability

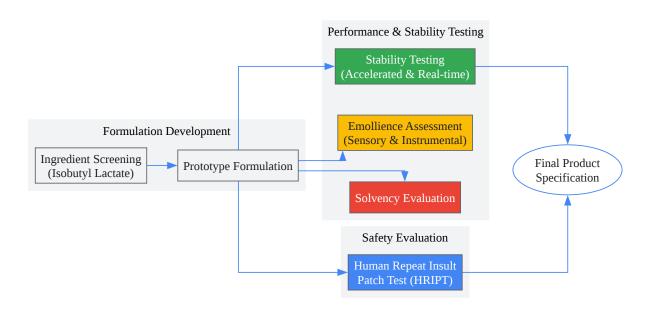
The inclusion of a new ingredient like **isobutyl lactate** requires thorough stability testing to ensure the final product maintains its physical, chemical, and microbiological integrity over its shelf life.

Experimental Protocol: Accelerated Stability Testing

Objective: To assess the stability of a cosmetic formulation containing **isobutyl lactate** under accelerated conditions.

- Prepare the final formulation and package it in the intended commercial packaging.
- Store samples at various controlled temperature and humidity conditions, including:
 - Room temperature (20-25°C)
 - Elevated temperature (e.g., 40°C, 45°C)
 - Reduced temperature (e.g., 4°C)
 - Freeze-thaw cycles (e.g., -10°C to 25°C)
- Evaluate the samples at predetermined time points (e.g., 1, 2, and 3 months for accelerated testing) for the following parameters:
 - Physical properties: Color, odor, appearance, texture, viscosity, and pH.
 - Chemical properties: Assay of active ingredients (if applicable).
 - o Microbiological properties: Microbial count.
 - Packaging compatibility: Any changes to the packaging or interaction with the product.
- Compare the results to the initial specifications to determine the stability of the formulation.
- 6. Visualizations

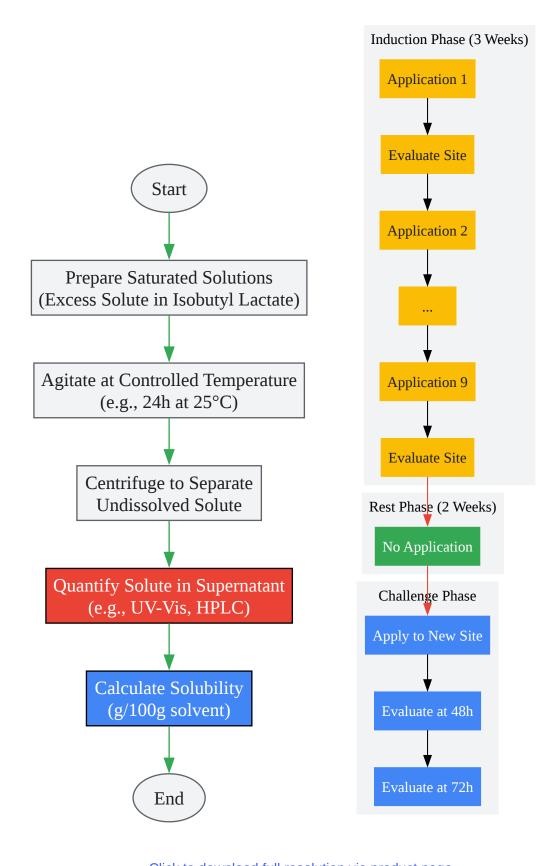




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Caption: Experimental workflow for incorporating **isobutyl lactate** into a cosmetic formulation.





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